Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate
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Overview
Description
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is an organic compound that features a unique combination of functional groups, including a carbamate, a chlorophenyl group, and a dimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate typically involves the reaction of ethyl phenylcarbamate with a chlorophenyl dimethylsilyl reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. Purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylcarbamates.
Scientific Research Applications
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can provide steric protection, while the carbamate moiety may interact with active sites in proteins. The chlorophenyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl phenylcarbamate: Lacks the silyl and chlorophenyl groups, resulting in different chemical properties and reactivity.
4-Chlorophenyl dimethylsilyl ether: Contains the silyl and chlorophenyl groups but lacks the carbamate moiety.
Dimethylsilyl phenylcarbamate: Similar structure but without the chlorophenyl group.
Uniqueness
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the silyl group provides steric protection and stability, while the chlorophenyl group offers additional reactivity and potential biological activity.
Properties
CAS No. |
90100-94-0 |
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Molecular Formula |
C17H20ClNO2Si |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
ethyl N-[(4-chlorophenyl)-dimethylsilyl]-N-phenylcarbamate |
InChI |
InChI=1S/C17H20ClNO2Si/c1-4-21-17(20)19(15-8-6-5-7-9-15)22(2,3)16-12-10-14(18)11-13-16/h5-13H,4H2,1-3H3 |
InChI Key |
ZEYRRCFNMCQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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